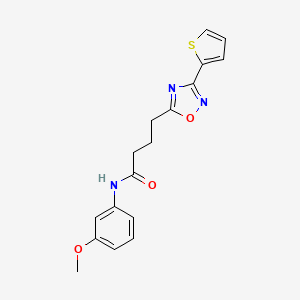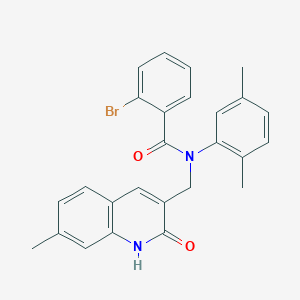
8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. AG490 belongs to the class of Janus kinase (JAK) inhibitors, which are known to block the activity of JAK enzymes that play a crucial role in the signaling pathways involved in cancer cell growth and proliferation.
Mécanisme D'action
8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one acts as a competitive inhibitor of JAK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules such as STAT3 and STAT5, which are involved in the regulation of cell growth and survival. By inhibiting JAK2 activity, this compound induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit tumor growth in animal models. This compound has also been shown to reduce inflammation in animal models of asthma and arthritis. In addition, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. This compound is also highly specific for JAK2, which makes it a useful tool for studying the role of JAK2 in cancer and other diseases. However, one of the limitations of using this compound is that it is not selective for JAK2 and can also inhibit other JAK family members. This can make it difficult to determine the specific role of JAK2 in disease pathogenesis.
Orientations Futures
There are several future directions for the study of 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one. One area of research is to develop more selective JAK2 inhibitors that can target JAK2 without inhibiting other JAK family members. Another area of research is to study the potential applications of this compound in combination with other cancer therapies such as chemotherapy and radiation therapy. In addition, the neuroprotective effects of this compound in animal models of Parkinson's disease suggest that it may have potential applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one can be synthesized by the reaction of 2-aminothiazole with 2-methoxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then reacted with 8-hydroxy-2H-chromen-2-one in the presence of sodium acetate and acetic acid to yield this compound.
Applications De Recherche Scientifique
8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of JAK2, which is known to be overexpressed in many types of cancer cells. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, this compound has been studied for its potential applications in the treatment of other diseases such as asthma, arthritis, and psoriasis.
Propriétés
IUPAC Name |
8-hydroxy-3-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c1-24-16-8-3-2-6-13(16)20-19-21-14(10-26-19)12-9-11-5-4-7-15(22)17(11)25-18(12)23/h2-10,22H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBCXWUQDLXWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=C(C(=CC=C4)O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710628.png)












